2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
Overview
Description
“2-(chloromethyl)-5,6-difluoro-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of the fusion of benzene and imidazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The chloromethyl and difluoro groups might be introduced in subsequent steps, but without specific literature on this compound, it’s hard to detail the exact synthesis process.Molecular Structure Analysis
The molecular structure of this compound would consist of a benzimidazole core with a chloromethyl group attached at the 2-position and fluorine atoms at the 5 and 6 positions .Chemical Reactions Analysis
Benzimidazoles, in general, can undergo various reactions depending on the functional groups present. For instance, the chloromethyl group might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chloromethyl and difluoro groups) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Synthesis and Spectral Characterization
2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole and its derivatives are synthesized and characterized using various spectroscopic methods, showing potential in the field of chemical sciences (Mahalakshmi & Chidambaranathan, 2015).
Structural Studies
Extensive structural studies including X-ray crystallography and spectral analysis have been performed on 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole hydrochloride, contributing to the understanding of its molecular structure (Ghani & Mansour, 2012).
Antimicrobial and Antibacterial Applications
Antimicrobial Activity
Various benzimidazole derivatives, including 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole, have been screened for antimicrobial activity, showing promising results against bacterial strains (Patil et al., 2016).
Antibacterial Potential
Research has indicated significant antibacterial properties in derivatives of 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole, highlighting its potential in developing new antibacterial agents (Alasmary et al., 2015).
Anticancer and Antifungal Applications
Anticancer Agents
Some benzimidazole derivatives, including those synthesized from 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole, have shown promising results as potential anticancer agents in various studies (Yurttaş et al., 2013).
Antifungal Properties
The synthesis of benzimidazole analogs using 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole has led to compounds with significant antifungal properties, offering insights into new antifungal drug development (VijeyAanandhi & AnbhuleSachin, 2018).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
2-(chloromethyl)-5,6-difluoro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can bind to DNA, potentially affecting gene expression and cellular function .
Cellular Effects
The effects of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting the cell cycle . Furthermore, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can affect mitochondrial function, leading to changes in cellular energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound’s chloromethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and DNA . This reactivity is crucial for its ability to modulate biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . The compound can also undergo phase II metabolic reactions, such as glucuronidation and sulfation, which further enhance its solubility and excretion . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and potential toxicity .
Transport and Distribution
The transport and distribution of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can influence its ability to interact with biomolecules and exert its biochemical effects .
Properties
IUPAC Name |
2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSUDTNRLIXEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592505 | |
Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847615-28-5 | |
Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-5,6-difluoro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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